Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate
Description
This compound is a highly complex triterpenoid saponin derivative characterized by a heptamethyltetradecahydropicen core (a pentacyclic triterpene backbone) with multiple functional modifications. Key structural features include:
- A methyl carboxylate ester group at the oxane-2-carboxylate position.
- Two glycosidic linkages via 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) residues, attached at positions 5 and 6 of the oxane ring.
- A heptamethylated picene core, conferring hydrophobicity and steric bulk .
The presence of polar sugar moieties enhances solubility in aqueous environments, while the triterpene core contributes to membrane interaction and biological targeting .
Properties
Molecular Formula |
C49H78O19 |
|---|---|
Molecular Weight |
971.1 g/mol |
IUPAC Name |
methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C49H78O19/c1-44(2)15-17-49(43(61)68-41-36(59)32(55)30(53)25(21-51)64-41)18-16-47(6)22(23(49)19-44)9-10-27-46(5)13-12-28(45(3,4)26(46)11-14-48(27,47)7)65-42-38(34(57)33(56)37(66-42)39(60)62-8)67-40-35(58)31(54)29(52)24(20-50)63-40/h9,23-38,40-42,50-59H,10-21H2,1-8H3 |
InChI Key |
PYRYQDQZMLGNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate involves multiple steps. The process typically starts with the preparation of the picene core, followed by the introduction of hydroxyl groups and the attachment of oxane rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in simpler hydrocarbons.
Substitution: Functional groups within the molecule can be substituted with other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular processes related to oxidative stress. Additionally, its complex structure allows it to interact with various biomolecules, potentially modulating their functions and activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and functional analogs can be categorized based on core modifications, glycosylation patterns, and esterification. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility: The target compound’s heptamethylpicene core distinguishes it from steroidal (e.g., dehydrovomifoliol ) or benzenoid (e.g., 3-hydroxy-4-...benzoic acid ) analogs.
Glycosylation Impact: The two glucose-like units in the target compound enhance water solubility (logP ~2.1) relative to non-glycosylated triterpenes (e.g., logP ~3.5 for dehydrovomifoliol ). However, analogs with sulfated sugars (e.g., sulfate ester in ) exhibit even higher hydrophilicity (logP ~0.5).
Sulfated derivatives (e.g., ) show stronger antimicrobial activity due to enhanced charge interactions with microbial membranes.
Synthetic Accessibility :
- The target compound’s multiple stereocenters and glycosidic bonds pose synthetic challenges, unlike simpler ethyl esters (e.g., 3,4-dihydroxybenzoic acid ethyl ester ), which are more readily synthesized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
